molecular formula C20H21N3O2S B2639878 N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688335-71-9

N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2639878
CAS No.: 688335-71-9
M. Wt: 367.47
InChI Key: HGPYHISGGXQURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfanyl-acetamide derivative featuring a 3-methoxyphenyl-substituted imidazole core and a 3,5-dimethylphenyl acetamide group. Its structural analogs vary in substituents on both the imidazole and acetamide moieties, leading to differences in binding affinity, solubility, and metabolic stability. Below, we compare this compound with key analogs, supported by crystallographic, spectroscopic, and biochemical data.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-9-15(2)11-16(10-14)22-19(24)13-26-20-21-7-8-23(20)17-5-4-6-18(12-17)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPYHISGGXQURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with imidazole-2-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or methoxy-substituted products.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its imidazole moiety is often associated with various pharmacological activities including antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion may enhance the efficacy of existing anticancer therapies by acting on specific molecular targets involved in tumor growth and metastasis.

Pharmacology

The pharmacological profile of N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide suggests potential as a modulator of biological pathways. Its interactions with specific receptors can lead to various therapeutic effects.

Example: Orexin Receptor Modulation

Studies have shown that compounds similar to this one can modulate orexin receptors, which are involved in regulating wakefulness and appetite. This modulation could have implications for treating sleep disorders and obesity.

The compound's biological activity extends to its potential use as an antimicrobial agent. The presence of both sulfur and nitrogen heterocycles in its structure may contribute to its ability to interact with bacterial membranes or enzymes.

Research Findings

Recent studies have demonstrated that derivatives of imidazole compounds possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Further research is necessary to evaluate the effectiveness of this compound against these pathogens.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Hydroxyacetamide Analogs

Compound : 2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA, PDB ID: 6ZJA)

  • Key Differences :
    • SHA replaces the 3,5-dimethylphenyl acetamide group with a hydroxyacetamide.
    • The hydroxy group in SHA directly coordinates nickel ions in H. pylori urease’s active site, a critical feature for inhibition .
  • Cryo-EM structures (2.0–2.5 Å resolution) confirm SHA’s precise binding mode, highlighting the importance of electronegative substituents for enzyme interaction .

Table 1: Key Structural Parameters

Compound Molecular Formula Molecular Weight Key Substituents Target Interaction
Target Compound C₂₁H₂₂N₃O₂S 380.48 g/mol 3-Methoxyphenyl (imidazole), 3,5-dimethylphenyl (acetamide) Potential urease inhibition
SHA C₁₄H₁₆N₃O₂S 313.36 g/mol 3,5-Dimethylphenyl (imidazole), hydroxy (acetamide) Direct nickel coordination

Comparison with Fluorobenzyl and Hydroxymethyl Derivatives

Compound : N-(4-Fluorobenzyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()

  • Key Differences :
    • Features a fluorobenzyl group on the acetamide and a hydroxymethyl group on the imidazole.
    • Larger molecular weight (456.54 g/mol) due to the fluorobenzyl substituent.
  • The hydroxymethyl group may introduce additional hydrogen-bonding interactions absent in the target compound .

Comparison with Benzimidazole Derivatives

Compound : NAAB-496 ()

  • Key Differences :
    • Replaces imidazole with a benzimidazole core.
    • Includes a sulfonyl group and chloro-methylsulfonylphenyl substituent.
  • Implications :
    • The benzimidazole’s extended aromatic system may improve π-π stacking but reduce metabolic stability.
    • Strong electron-withdrawing groups (e.g., sulfonyl) enhance dipole interactions but may limit solubility .

Table 2: Substituent Effects on Bioactivity

Compound Heterocycle Core Electron Effects Binding Affinity Predictions
Target Compound Imidazole Electron-donating (methoxy) Moderate urease inhibition
SHA Imidazole Electron-withdrawing (hydroxy) High urease inhibition
NAAB-496 Benzimidazole Strongly electron-withdrawing High specificity, low solubility

Comparison with Thiadiazole Derivatives

Compound : G856-1663 ()

  • Key Differences :
    • Replaces the acetamide’s aryl group with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety.
    • Higher molecular weight (373.5 g/mol) due to the thiadiazole ring.
  • Implications :
    • Thiadiazole’s electron-deficient nature may alter charge distribution, affecting target binding.
    • Ethyl substitution could enhance hydrophobic interactions .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Hydroxy or sulfonyl substituents (e.g., SHA, NAAB-496) improve enzyme interaction via metal coordination or dipole interactions .

Aromatic Substitutions : Fluorine or chlorine atoms () enhance lipophilicity but may reduce solubility.

Heterocycle Modifications : Benzimidazole () vs. imidazole cores influence π-π stacking and metabolic stability.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its PubChem CID 42065735, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H15N3O2S
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide

The compound features an imidazole ring, which is known for its role in various biological processes and interactions with multiple therapeutic targets.

The biological activity of this compound is largely attributed to the imidazole moiety. Imidazoles are recognized for their ability to interact with enzymes and receptors, influencing various biochemical pathways. The presence of the sulfur atom in the thioether linkage may enhance the compound's stability and bioactivity.

Biological Activity

Research indicates that compounds containing imidazole and thioether functionalities exhibit diverse pharmacological effects, including:

  • Anticancer Activity : In vitro studies have shown that derivatives of imidazole can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, CEM) with IC50 values indicating potency in the low micromolar range .
  • Antimicrobial Properties : The imidazole ring is known for its antimicrobial activities. Studies suggest that related compounds can inhibit bacterial growth by disrupting cellular processes .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and metastasis. For instance, the structural similarity to known enzyme inhibitors suggests potential applications in treating diseases like cancer .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Cytotoxicity Studies : A study on related imidazole derivatives reported IC50 values ranging from 0.5 to 10 μM against human cancer cell lines. The modifications on the imidazole ring significantly influenced their anticancer activity .
  • Mechanistic Insights : Research utilizing molecular docking simulations indicated that imidazole-containing compounds can effectively bind to ATP-binding sites of kinases, suggesting a mechanism for their inhibitory effects on cancer cell proliferation .
  • Comparative Analysis : A comparative study of various thioether-linked compounds revealed that those with imidazole rings exhibited enhanced biological activity compared to non-imidazole counterparts, emphasizing the importance of this structural feature in drug design .

Data Table

Activity Type IC50 Values (μM) Cell Lines Tested Reference
Anticancer0.5 - 10HeLa, CEM
AntimicrobialVariesVarious bacteria
Enzyme InhibitionSpecific to targetVarious

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves copolymerization strategies or multi-step organic reactions. A validated approach includes:

  • Free-radical copolymerization : Use ammonium persulfate (APS) as an initiator under controlled temperature (60–80°C) in aqueous media. Monitor monomer conversion via FTIR or NMR to confirm incorporation of functional groups .
  • Stepwise functionalization : For imidazole-thioacetamide derivatives, employ sodium iodide (NaI) and chlorotrimethylsilane (TMS-Cl) in acetonitrile under reflux (16 hours) to achieve selective sulfanyl group attachment, as demonstrated in analogous acetamide syntheses .

Advanced: How can reaction conditions be optimized to suppress side reactions (e.g., dimerization or oxidation)?

Answer:
Optimization requires balancing initiator concentration, solvent polarity, and reaction time:

  • Initiator ratio : Reduce APS concentration to ≤1.5 mol% to minimize uncontrolled chain propagation .
  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce oxidation side products .
  • Temperature control : Maintain reflux conditions (82°C for acetonitrile) to ensure kinetic control over thermodynamically favored by-products.
Parameter Optimal Range Impact on Yield
APS Concentration1.0–1.5 mol%Reduces branching
Reaction Time12–16 hoursMaximizes conversion
Solvent Polarity (ET₃₀)≥45 kcal/molMinimizes oxidation

Basic: Which analytical techniques are suitable for structural confirmation?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify aromatic substituents (e.g., 3,5-dimethylphenyl at δ 6.8–7.2 ppm) and sulfanyl-acetamide linkages (δ 3.5–4.0 ppm for SCH₂) .
  • HPLC-UV : Employ a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm for purity assessment (>98%) .

Advanced: How can computational modeling predict physicochemical properties (e.g., logP, solubility)?

Answer:
Use in silico tools to estimate:

  • logP (Octanol-water partition) : Apply the Ghose-Crippen method via ChemRTP predictors, accounting for methoxyphenyl and imidazole hydrophobicity .
  • Aqueous solubility : Combine Hansen solubility parameters with molecular dynamics simulations to model solvent interactions. Validate predictions against experimental solubility assays (e.g., shake-flask method) .

Basic: What safety protocols are critical during handling?

Answer:
Adhere to hazard codes from analogous compounds:

  • Storage : Keep away from ignition sources (P210) in airtight containers at 2–8°C .
  • Handling : Use PPE (gloves, goggles) and avoid inhalation; refer to P201/P202 codes for pre-experiment safety reviews .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Answer:
Address discrepancies through:

  • Assay standardization : Use uniform cell lines (e.g., HEK293) and control for solvent effects (DMSO ≤0.1%).
  • Metabolite profiling : Perform LC-MS to identify degradation products that may interfere with activity measurements .
  • Dose-response validation : Repeat experiments with triplicate technical replicates and statistical analysis (p<0.05 via ANOVA).

Basic: What crystallographic methods confirm molecular geometry?

Answer:

  • X-ray diffraction : Resolve crystal packing and bond angles using Mo-Kα radiation (λ = 0.71073 Å). For analogous acetamides, orthorhombic systems (e.g., P2₁2₁2₁) with Z = 4 are typical .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π contacts) to validate stability .

Advanced: How to design stability studies under accelerated conditions?

Answer:
Follow ICH Q1A guidelines with modifications:

  • Stress testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC peak area (RSD <2%) .
  • Photostability : Use a xenon lamp (1.2 million lux hours) to assess UV-induced breakdown.
Condition Duration Acceptable Degradation
Thermal (40°C)4 weeks≤5% impurity
Photolytic (UV-Vis)48 hours≤3% impurity

Basic: What are the key considerations for scaling up synthesis?

Answer:

  • Reactor design : Use jacketed reactors for temperature control during exothermic steps (e.g., copolymerization) .
  • Purification : Implement gradient recrystallization (ethanol:water 90:10) to isolate high-purity product (>99%) .

Advanced: How to evaluate electronic properties (e.g., HOMO-LUMO gaps) for mechanistic studies?

Answer:
Perform DFT calculations (B3LYP/6-31G* basis set):

  • HOMO-LUMO gap : Predict reactivity toward electrophiles (e.g., sulfanyl group nucleophilicity) .
  • Electrostatic potential maps : Identify electron-rich regions (imidazole ring) for interaction modeling with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.